2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC15630777
Molecular Formula: C23H24N2O3S3
Molecular Weight: 472.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N2O3S3 |
|---|---|
| Molecular Weight | 472.6 g/mol |
| IUPAC Name | 2-[2-oxo-2-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C23H24N2O3S3/c1-12-8-9-16-15(10-12)18-19(30-31-22(18)29)23(2,3)25(16)17(26)11-24-20(27)13-6-4-5-7-14(13)21(24)28/h8-10,13-14H,4-7,11H2,1-3H3 |
| Standard InChI Key | OWOKQWCWRGTRSA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)C5CCCCC5C4=O |
Introduction
The compound 2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule featuring a unique combination of heterocyclic components. It integrates a quinoline derivative linked to a hexahydro-isoindole moiety, which contributes to its potential biological activity and reactivity in various applications.
Synthesis Methods
The synthesis of 2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. While specific methods may vary based on desired yield and purity, common approaches include condensation reactions and the use of various reagents to form the complex heterocyclic structure.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[2-Oxo-(4,4,6-trimethylthioxo)-ethyl]-isoindole | C23H18N2O3S3 | Similar isoindole structure |
| Ethyl oxo(4,4,8-trimethylthioxo)-acetate | C15H18N2O3S3 | Contains thioxo and acetyl groups |
| 4-Methoxy-pyrazolo[3,4-d]pyrimidine | C10H10N4O | Different core structure but potential similar activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume